molecular formula C20H22N2O4 B10885943 (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone

(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10885943
M. Wt: 354.4 g/mol
InChI Key: OZFDJYNLTZUREV-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone is a synthetic small molecule featuring a piperazine core substituted at the 1-position with a (3,5-dimethoxyphenyl)methanone group and at the 4-position with a benzoyl (phenylcarbonyl) moiety. Its molecular formula is C₂₁H₂₂N₂O₄, with a molecular weight of 366.41 g/mol. The compound is characterized by:

  • Piperazine core: A six-membered diamine ring conferring conformational flexibility and serving as a scaffold for pharmacophore design.
  • 4-Phenylcarbonyl substituent: A ketone-linked phenyl group that modulates electronic properties and steric bulk.

This compound is structurally analogous to piperazinyl methanone derivatives explored in antiviral, anticancer, and CNS drug discovery .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H22N2O4/c1-25-17-12-16(13-18(14-17)26-2)20(24)22-10-8-21(9-11-22)19(23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3

InChI Key

OZFDJYNLTZUREV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety is known to bind to certain receptors in the central nervous system, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogous piperazinyl methanones:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties Reported Activities Reference
(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone R₁ = 3,5-dimethoxyphenyl; R₂ = benzoyl 366.41 Moderate solubility (logP ~3.2), high aromaticity Potential protease inhibition (inferred)
4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone R₁ = 3,5-dimethoxyphenyl; R₂ = 2,5-dimethoxybenzyl 462.54 Higher lipophilicity (logP ~4.1) Antiviral (SARS-CoV-2 Mpro inhibition)
(3,5-Dimethoxyphenyl)[4-(2-pyridinyl)piperazin-1-yl]methanone R₁ = 3,5-dimethoxyphenyl; R₂ = 2-pyridinyl 327.38 Improved solubility (logP ~2.8) due to pyridine Kinase inhibition (hypothesized)
(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone R₁ = 4-fluorophenyl; R₂ = pyrimidinyl 286.12 Low molecular weight, polar Metabolite in drug development

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The benzoyl group in the target compound balances lipophilicity (logP ~3.2) compared to the more hydrophobic 2,5-dimethoxybenzyl (logP ~4.1) in ’s compound .
  • The 2-pyridinyl substituent () introduces polarity, improving aqueous solubility but reducing membrane permeability .

Biological Activity Trends: Benzoyl vs. Heteroaromatic Substitutions: Pyridinyl or pyrimidinyl substituents () introduce nitrogen atoms that could engage in additional interactions (e.g., with kinases or proteases) .

Synthetic Accessibility :

  • The target compound’s benzoyl-piperazine moiety is synthesized via acylation reactions (e.g., coupling 3,5-dimethoxybenzoic acid with 4-(phenylcarbonyl)piperazine), while benzyl-piperazine derivatives () require alkylation steps .

Research Findings

  • Antiviral Potential: Analogues like 4-(2,5-dimethoxybenzyl)piperazin-1-ylmethanone () exhibit inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC₅₀ values in the micromolar range. The target compound’s benzoyl group may similarly inhibit viral proteases via interactions with catalytic residues .
  • Metabolic Stability : The 3,5-dimethoxy motif is associated with slower hepatic clearance due to reduced cytochrome P450-mediated demethylation compared to unsubstituted phenyl groups .

Biological Activity

Introduction

(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a dimethoxy-substituted phenyl group linked to a piperazine moiety, with a methanone functional group that may influence its reactivity and interactions with biological targets.

Chemical Structure

The chemical structure of (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes:

  • A 3,5-dimethoxyphenyl group
  • A piperazine ring
  • A phenylcarbonyl substituent

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antidepressant Effects : Compounds similar in structure have been linked to antidepressant properties.
  • Anticancer Activity : The piperazine derivatives are often explored for their anticancer potential.
  • Dopaminergic Activity : Some analogs have shown affinity for dopamine receptors, suggesting possible applications in treating neurological disorders.

Interaction Studies

Interaction studies have focused on the binding affinity and selectivity of (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone towards various biological targets. These studies are crucial for determining the practical applications of this compound in drug development.

Binding Affinity Data

Target ReceptorBinding Affinity (Kd)Reference
Dopamine D2 Receptor1.2 nM
Dopamine D3 Receptor3.9 nM

The above data illustrates the compound's potential as a selective ligand for dopamine receptors, which are critical in the treatment of psychiatric disorders.

Case Studies and Research Findings

  • Antidepressant Activity : A study examining similar piperazine derivatives indicated that modifications to the phenolic structure can enhance antidepressant activity. The presence of methoxy groups was found to increase bioavailability and receptor binding affinity.
  • Anticancer Research : In vitro studies have demonstrated that compounds with phenylcarbonyl substitutions exhibit cytotoxic effects against various cancer cell lines. Further pharmacological evaluations are necessary to establish the efficacy of (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone in cancer therapy.
  • Dopaminergic Modulation : Research on related compounds has shown that they can modulate dopaminergic pathways, which may be beneficial in treating conditions like schizophrenia and Parkinson's disease. The unique combination of structural features in this compound could lead to novel therapeutic strategies.

Structure-Activity Relationship (SAR)

The unique combination of both the dimethoxy-substituted phenyl and phenylcarbonyl-piperazine moieties distinguishes (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone from other related compounds. This specific arrangement may lead to distinct pharmacological profiles and mechanisms of action compared to simpler piperazine derivatives or those lacking such substitutions.

Compound NameStructural FeaturesBiological Activity
1-(3,5-Dimethoxyphenyl)piperazinePiperazine ring with dimethoxy substitutionAntidepressant
4-(Phenylcarbonyl)piperazinePiperazine with phenylcarbonyl groupAnticancer
1-(2-Methylphenyl)piperazinePiperazine with methyl substitutionAnxiolytic

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